(+)-Bakuchiol

Anti-aging Photoaging Clinical Trial

(+)-Bakuchiol is a meroterpene phenol primarily isolated from the seeds and leaves of the plant Psoralea corylifolia. It is characterized by a single chiral center with the specific stereochemistry of (+)S-Bakuchiol in its naturally derived form.

Molecular Formula C18H24O
Molecular Weight 256.4 g/mol
CAS No. 10309-37-2
Cat. No. B1667714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Bakuchiol
CAS10309-37-2
SynonymsBakuchiol;  Drupanol;  Chiba;  NSC-671195;  NSC671195;  NSC 671195;  UP-256;  UP256;  UP-256;  W1975;  W 1975;  W-1975
Molecular FormulaC18H24O
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C
InChIInChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m1/s1
InChIKeyLFYJSSARVMHQJB-QIXNEVBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Bakuchiol (CAS 10309-37-2): A Quantitatively Validated, Non-Retinoid Meroterpene for Research and Cosmetic Formulation


(+)-Bakuchiol is a meroterpene phenol primarily isolated from the seeds and leaves of the plant Psoralea corylifolia [1]. It is characterized by a single chiral center with the specific stereochemistry of (+)S-Bakuchiol in its naturally derived form [2]. Unlike retinoids such as retinol, it shares no structural homology with vitamin A derivatives [3]. However, extensive in vitro and clinical research has demonstrated that it functions as a functional analogue of retinol by modulating similar gene expression pathways, leading to comparable improvements in dermal photoaging while offering a differentiated safety and stability profile [4].

Why Generic Substitution of (+)-Bakuchiol with Other Meroterpenes or Retinol is Scientifically Unjustified


Substituting (+)-Bakuchiol with another meroterpene or a common retinoid like retinol is not scientifically supported due to key differences in stereochemistry, mechanism of action, and functional performance. The biological activity of Bakuchiol is highly dependent on its (+)S-Bakuchiol stereoisomer; synthetic production methods often yield a racemic mixture containing the inactive (-)R-Bakuchiol, which does not possess the same biological function [1]. Furthermore, while (+)-Bakuchiol has been shown to modulate a gene expression profile remarkably similar to that of retinol, it achieves this through distinct molecular pathways and without the significant side effects (scaling, stinging, burning) associated with retinol [2]. Finally, (+)-Bakuchiol exhibits superior photostability, resisting UV degradation unlike retinol, which is critical for formulation stability and efficacy [3]. These quantifiable differences make generic substitution a high-risk choice for both research and product development.

Quantitative Evidence Guide: Differentiating (+)-Bakuchiol from Retinol and Other Analogs


Comparable Clinical Anti-Photoaging Efficacy with Significantly Superior Tolerability vs. Retinol

In a 12-week, prospective, randomized, double-blind clinical trial (n=44) directly comparing a 0.5% (+)-Bakuchiol formulation twice daily with a 0.5% retinol formulation once daily, both treatments demonstrated comparable efficacy in reducing wrinkle surface area and hyperpigmentation [1]. The quantified differentiation lies in the safety and tolerability profile. The retinol group reported significantly higher rates of facial skin scaling (21% vs 0% for Bakuchiol) and stinging (11% vs 0% for Bakuchiol) [1]. This demonstrates that (+)-Bakuchiol achieves retinoid-level anti-aging outcomes without the characteristic retinoid-induced irritation [2].

Anti-aging Photoaging Clinical Trial Tolerability Dermatology

Potent Inhibition of Mushroom Tyrosinase (Diphenolase) Compared to Industry Standard Kojic Acid

In an in vitro study assessing the inhibition kinetics of mushroom tyrosinase, (+)-Bakuchiol demonstrated superior potency against the diphenolase reaction compared to kojic acid, a widely used standard [1]. The data shows that (+)-Bakuchiol has a lower IC50 value, indicating greater inhibitory activity at the tested concentration [2]. This suggests a stronger potential for managing hyperpigmentation.

Tyrosinase inhibition Skin lightening Hyperpigmentation Antioxidant Enzyme kinetics

High Potency Against Ciprofloxacin-Resistant S. aureus Indicates a Distinct Antimicrobial Profile

A recent study evaluating the antimicrobial potential of (+)-Bakuchiol found it to be a strong bactericidal agent against Staphylococcus aureus [1]. Crucially, its activity was retained against a laboratory-generated ciprofloxacin-resistant mutant strain of S. aureus, demonstrating a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, which was comparable to its activity against the wild-type strain [2]. While a direct comparison to a standard like benzoyl peroxide was not made in this study, this data differentiates (+)-Bakuchiol from common antibiotics like ciprofloxacin and highlights its potential as a robust antimicrobial agent against resistant bacteria.

Antimicrobial Antibacterial Staphylococcus aureus Drug resistance Acne

Stereochemistry-Dependent Biological Activity: The Critical Distinction Between Natural (+)S-Bakuchiol and Synthetic (-)R-Bakuchiol

(+)-Bakuchiol contains a single chiral center. The naturally derived product is the (+)S-enantiomer [1]. Synthetic manufacturing processes often cannot economically or selectively produce only the (+)S-Bakuchiol and yield a racemic mixture containing the (-)R-Bakuchiol stereoisomer [2]. Research indicates that the (-)R-Bakuchiol isomer does not possess the same biological function as the natural (+)S-Bakuchiol [2]. Therefore, the specific isomer composition is a critical determinant of efficacy and must be verified.

Stereochemistry Chirality Structure-activity relationship Synthesis Quality control

Superior Stabilization of Retinol Compared to Natural Tocopherol

In a study examining the ability of compounds to stabilize retinol and polyunsaturated lipids against oxidative degradation, (+)-Bakuchiol was found to be approximately 60-fold more effective than natural tocopherol (Vitamin E) under both photo-oxidative and singlet oxygen environments [1]. This demonstrates a unique and potent stabilization property that is not a class-effect of antioxidants.

Antioxidant Stabilization Formulation Lipid peroxidation Photostability

Primary Research & Industrial Application Scenarios for (+)-Bakuchiol (CAS 10309-37-2)


Formulation of Next-Generation Anti-Aging Cosmeceuticals with Clinical Parity and Superior Tolerability

Based on direct head-to-head clinical evidence, (+)-Bakuchiol is ideally suited for developing premium anti-aging products where market differentiation relies on achieving retinol-level efficacy while eliminating common side effects. A formulation strategy incorporating 0.5% (+)-Bakuchiol can be clinically positioned as delivering comparable wrinkle and hyperpigmentation reduction as 0.5% retinol, but with a zero-tolerance profile for the scaling and stinging experienced by up to 21% and 11% of retinol users, respectively [1]. This scenario is particularly compelling for products targeting sensitive skin demographics.

Development of Multifunctional Skin Brightening and Anti-Blemish Agents

The combination of potent tyrosinase inhibition and antimicrobial activity positions (+)-Bakuchiol as a multi-target active for treating complex conditions like post-inflammatory hyperpigmentation (PIH) and acne. A product developer can leverage its superior tyrosinase inhibition (IC50 of 6.91 μM vs. 16.86 μM for kojic acid [2]) to formulate effective brightening serums. Simultaneously, its high potency against antibiotic-resistant S. aureus (MIC of 2 µg/mL [3]) provides a scientifically-backed mechanism to address the bacterial component of acne, all within a single, well-tolerated molecule.

Stabilization of Retinoid Formulations and Enhancement of Oxidative Stability

For industrial formulators working with notoriously unstable retinoids like retinol or retinal, (+)-Bakuchiol offers a dual benefit. As a co-formulant, it can be used to dramatically enhance product shelf-life and oxidative stability, given its demonstrated capacity to stabilize retinol approximately 60 times more effectively than natural tocopherol [4]. This allows for the creation of more robust and reliable retinoid-containing products, or potentiation of retinal's anti-photoaging activity as shown in recent clinical studies [5], thereby reducing development risk and improving consumer experience.

Investigating Retinoid-Modulated Gene Expression Without Retinoid-Related Toxicity

In academic or industrial research settings, (+)-Bakuchiol serves as a valuable tool compound. It has been shown through DNA microarray analysis to modulate a gene expression profile in a full-thickness skin model that is remarkably similar to that of retinol, despite having no structural homology [6]. This allows researchers to probe retinoid-responsive pathways (e.g., collagen I, III, IV and aquaporin 3 upregulation [6]) in cellular and tissue models while avoiding the confounding variable of retinoid-induced cytotoxicity or differentiation that complicates experiments with retinoic acid or retinol.

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